Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-2-yl)acetate
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Overview
Description
Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-2-yl)acetate is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethyl, hydroxy, and dimethyl groups, as well as an ethyl acetate moiety. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-2-yl)acetate typically involves the condensation of ethyl acetoacetate with urea or thiourea in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrimidine ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethyl and dimethyl groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-2-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethylpyrimidin-2-yl)acetate
- Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-4-yl)acetate
- Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-6-yl)acetate
Uniqueness
Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-2-yl)acetate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H20N2O3 |
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Molecular Weight |
240.30 g/mol |
IUPAC Name |
ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethylpyrimidin-2-yl)acetate |
InChI |
InChI=1S/C12H20N2O3/c1-5-14-10(4)7-9(3)13-12(14,16)8-11(15)17-6-2/h7,16H,5-6,8H2,1-4H3 |
InChI Key |
TUIMYEQPZSVIEX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=NC1(CC(=O)OCC)O)C)C |
Origin of Product |
United States |
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